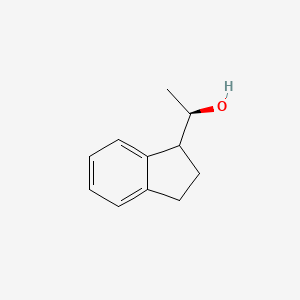

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C11H14O |

|---|---|

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethanol |

InChI |

InChI=1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m1/s1 |

InChI-Schlüssel |

MEKDUGFLAOZSOQ-HNHGDDPOSA-N |

Isomerische SMILES |

C[C@H](C1CCC2=CC=CC=C12)O |

Kanonische SMILES |

CC(C1CCC2=CC=CC=C12)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzymatic Kinetic Resolution of Racemic 2,3-Dihydro-1H-inden-1-ol

One of the most effective approaches to obtain the (R)-enantiomer involves the kinetic resolution of racemic 2,3-dihydro-1H-inden-1-ol using lipase-catalyzed esterification.

- Procedure : The racemic alcohol is subjected to enzymatic acylation with vinyl acetate in tert-butyl methyl ether (MTBE) as solvent at 35 °C using Burkholderia cepacia lipase as the biocatalyst.

- Outcome : At 50% conversion, the (R)-enantiomer is selectively acylated, leaving the (S)-enantiomer unreacted. Subsequent hydrolysis of the (R)-ester regenerates (R)-2,3-dihydro-1H-inden-1-ol with high enantiomeric excess (ee).

- Advantages : High chemical yield and high ee of both enantiomers; mild conditions; environmentally friendly biocatalysis.

- Reference : Detailed in Arkivoc 2022, ix, 23-32.

| Parameter | Conditions | Result |

|---|---|---|

| Solvent | MTBE | Optimal solvent |

| Biocatalyst | Burkholderia cepacia lipase | Best enzyme for resolution |

| Temperature | 35 °C | Optimal temperature |

| Substrate conversion | 50% | Selective acylation of (R)-enantiomer |

| Product | (R)-2,3-dihydro-1H-inden-1-yl acetate and (S)-alcohol | High ee (>95%) |

Asymmetric Synthesis via Chiral Catalysts and Hydrosilylation

Chiral rhodium and ruthenium catalysts have been employed in asymmetric hydrosilylation reactions for the synthesis of chiral indanol derivatives.

- Method : The use of chiral catalysts enables asymmetric reduction of prochiral intermediates to yield (R)-configured alcohols.

- Notes : This method is part of broader asymmetric synthesis strategies involving chiral moieties and dynamic kinetic resolution.

- Reference : Summarized in a comprehensive review on synthetic strategies for related indanol compounds.

Chemoenzymatic Route Using Lipase and Acetylation

A chemoenzymatic route reported by Fonseca et al. involves:

- Reduction of 2,3-dihydro-1H-inden-1-one with sodium borohydride (NaBH4) in methanol to give racemic 2,3-dihydro-1H-inden-1-ol.

- Acetylation followed by enzymatic hydrolysis with lipase in hexane to selectively obtain the (R)-enantiomer.

- Further transformations lead to (1R)-1-azido-2,3-dihydro-1H-indene and other derivatives.

- This method overcomes previous process issues by combining chemical and enzymatic steps.

- Reference : Detailed in the review article on synthetic strategies.

Resolution via Kinetically Controlled Esterification

Another approach involves the use of vinyl acetate and lipase-mediated esterification to resolve racemic mixtures.

- Solvent : tert-butyl methyl ether (MTBE)

- Biocatalyst : Burkholderia cepacia lipase

- Temperature : 24–35 °C

- Outcome : Selective acylation of (R)-enantiomer, enabling isolation of both enantiomers in high purity.

- Reference : Arkivoc 2022 study.

Chemical Synthesis via Carbamate Derivatives and Azido Intermediates

- The synthesis of carbamate derivatives of 2,3-dihydro-1H-inden-1-ol involves treatment with carbamic chlorides in the presence of sodium hydride.

- Azido derivatives such as (1R)-1-azido-2,3-dihydro-1H-indene have been prepared via substitution reactions.

- These intermediates serve as precursors for further functionalization and stereoselective synthesis.

- Reference : Mansapublishers review article.

Patent-Described Processes

- Patent EP2181980A1 describes the preparation of chiral aminoindanes via hydrolysis in high boiling alcoholic solvents like 1- or 2-butanol.

- Although focused on aminoindane derivatives, the methodology includes steps relevant to the preparation of chiral indanol compounds.

- Reference : EP2181980A1 patent.

Summary Table of Preparation Methods

Detailed Research Outcomes and Notes

- Enzymatic methods provide excellent enantiomeric purity and are scalable, making them attractive for industrial applications.

- Chemical asymmetric synthesis methods require careful catalyst selection and optimization but allow direct formation of chiral centers.

- The chemoenzymatic approach balances chemical reduction and enzymatic resolution, addressing limitations of purely chemical or enzymatic methods.

- The use of vinyl acetate and lipase in MTBE is a well-documented and reproducible method for enantioselective acylation.

- Carbamate and azido intermediates serve as versatile building blocks for further synthetic elaborations.

- Patent literature suggests that hydrolysis in high boiling alcoholic solvents is a practical step in chiral amine and alcohol synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding hydrocarbon.

Substitution: The major products are the substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: The compound is used in the production of materials with specific optical properties.

Wirkmechanismus

The mechanism of action of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Stereochemistry :

- The (1R)-configuration in the target compound and ABT-102 is essential for target engagement. For example, ABT-102's (R)-indenyl urea moiety improves TRPV1 binding affinity by 100-fold compared to its (S)-isomer .

Substituent Effects: Ethanol vs. Fluorinated Groups: AMG8562’s trifluoromethyl group improves metabolic stability and lipophilicity, a contrast to the target compound’s simpler hydroxyl group .

Biological Targets: TRPV1 Modulation: AMG8562 and ABT-102 demonstrate that dihydroindenyl derivatives can achieve target-specific effects (e.g., antihyperalgesia without hyperthermia) through nuanced receptor interactions . Kinase Inhibition: GDC-0879’s dihydroindenyl-pyrazole scaffold inhibits B-Raf by occupying the hydrophobic back pocket, a mechanism distinct from ethanol-substituted analogs .

Synthetic Accessibility: Palladium-catalyzed hydration-olefin insertion () enables efficient synthesis of dihydroindenones, a precursor class for derivatives like MK-0974. However, chiral resolution (e.g., enzymatic reduction in ) is critical for accessing (R)-configured alcohols .

Biologische Aktivität

(1R)-1-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol, also known as a versatile small molecule scaffold, has garnered attention for its potential biological activities. This compound, with the CAS number 1372895-55-0, is structurally related to various biologically active molecules. This article aims to summarize the biological activity of this compound based on diverse research findings, including case studies and data tables.

The molecular formula of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol is , with a molecular weight of approximately 178.23 g/mol. It features a hydroxyl group (-OH) that is crucial for its biological interactions.

Biological Activities

Research indicates that (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol exhibits various biological activities, including:

Antitumor Activity :

Studies have shown that compounds derived from the indane scaffold can inhibit tumor growth. For instance, derivatives of indane have been reported to possess significant antitumor properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects :

Indane derivatives have been explored for their anti-inflammatory effects. They are believed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity :

Some studies suggest that (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol and its derivatives may exhibit antimicrobial properties against certain bacterial strains. This activity is attributed to their ability to disrupt microbial cell membranes.

Case Study 1: Antitumor Screening

A screening study evaluated the antitumor activity of several indane derivatives, including (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol. The results indicated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. This finding supports its potential as an anti-inflammatory agent.

Data Table: Biological Activity Overview

Q & A

Basic: How can researchers optimize the synthesis of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol to improve yield and enantiomeric purity?

Methodological Answer:

- Catalyst Selection : Use chiral catalysts (e.g., BINOL-derived catalysts) to enhance stereoselectivity during asymmetric reduction of ketone precursors .

- Reaction Conditions : Optimize temperature (e.g., −20°C to 0°C for sensitive intermediates) and solvent polarity (e.g., THF or dichloromethane) to minimize side reactions .

- Purification : Employ column chromatography with chiral stationary phases or recrystallization in ethanol/water mixtures to isolate the enantiomerically pure product .

- Yield Tracking : Monitor reaction progress via TLC or HPLC using UV-active derivatives (e.g., benzoylation) to identify bottlenecks .

Basic: What spectroscopic and computational methods are most effective for characterizing the structure of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol?

Methodological Answer:

- NMR Analysis :

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular weight (calc. 176.22 g/mol) and isotopic patterns .

Basic: What reaction pathways are accessible to (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol in synthetic chemistry?

Methodological Answer:

- Oxidation : Convert the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) .

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters for prodrug studies .

- Nucleophilic Substitution : Replace the hydroxyl group with halides (e.g., PBr₃ for bromide derivatives) to explore SAR in medicinal chemistry .

- Chiral Auxiliary : Use the alcohol as a chiral building block for asymmetric syntheses of indene-based ligands or catalysts .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 71% vs. 80%) for intermediates of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol?

Methodological Answer:

- Reproducibility Checks : Replicate protocols with strict control of moisture (e.g., Schlenk techniques) and catalyst batch consistency .

- Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-reduced diols or elimination alkenes) that reduce yield .

- Kinetic Studies : Perform time-course experiments to determine optimal reaction termination points .

- Statistical Design : Apply DoE (Design of Experiments) to evaluate interactions between variables like temperature, solvent, and catalyst loading .

Advanced: What strategies are recommended for evaluating the biological activity of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol in neuropharmacological studies?

Methodological Answer:

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with neurological receptors (e.g., GABAₐ or NMDA subtypes) .

- In Vitro Assays :

- Cell Viability : Test cytotoxicity in SH-SY5Y neuronal cells via MTT assays .

- Receptor Binding : Radioligand displacement assays (e.g., [³H]-flumazenil for GABA receptors) .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS quantification .

Advanced: How can in silico modeling predict the pharmacokinetic properties of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol derivatives?

Methodological Answer:

- ADME Prediction : Use SwissADME or QikProp to estimate logP (hydrophobicity), BBB permeability, and CYP450 metabolism .

- Molecular Dynamics : Simulate binding stability with target proteins (e.g., 50 ns simulations in GROMACS) to prioritize derivatives .

- QSAR Models : Train regression models on experimental bioactivity data to correlate substituent effects (e.g., halogenation) with potency .

Advanced: What experimental approaches validate the enantiomeric purity of (1R)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol in asymmetric catalysis?

Methodological Answer:

- Chiral HPLC : Use Daicel Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients to separate enantiomers .

- Polarimetry : Measure specific rotation ([α]ᴅ) and compare with literature values for the (1R) configuration .

- Enzymatic Resolution : Incubate racemic mixtures with lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.